![molecular formula C7H8N4 B15317192 (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is a heterocyclic compound that features a pyrazolo-pyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclocondensation of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then fused with a pyridine ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine may involve scalable synthetic routes that ensure cost-effectiveness and high yield. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a probe in biological studies to understand enzyme interactions and cellular processes.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are used in organic and medicinal synthesis.
Pyrazole derivatives: Various pyrazole derivatives are used in drug discovery and agrochemistry.
Uniqueness
(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine is unique due to its fused pyrazolo-pyridine structure, which imparts distinct chemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3,8H2,(H,9,11) |
InChI Key |
KYOGGCCICUHQBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2)N=C1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



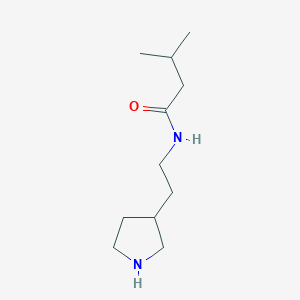
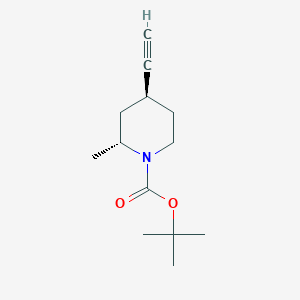
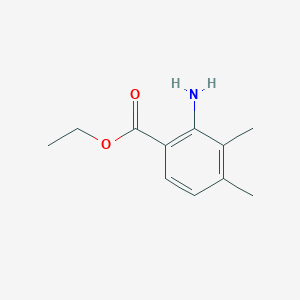
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
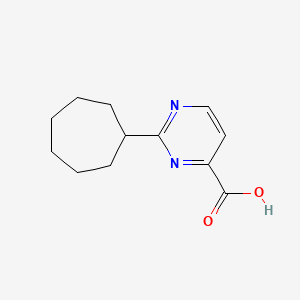
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
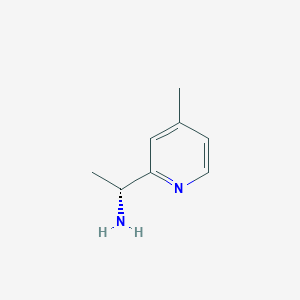
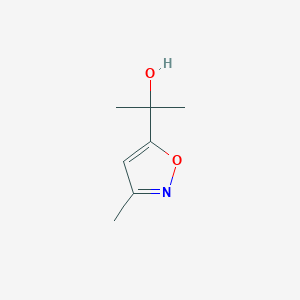
![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)

![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
